Structural Divergence from Celecoxib-Class COX-2 Inhibitors: Substitution Pattern Analysis
The compound (CAS 1448136-44-4) carries a cyclopentyl group at the pyrazole N1 position and a cyclopropyl group at C5, whereas celecoxib (CAS 169590-42-5) and related clinical diaryl pyrazoles feature an aryl sulfonamide at the para-position of the N1-phenyl ring and an aryl substituent at C5. The foundational patent US-5466823-A teaches that COX-2 inhibitory potency and selectivity are highly sensitive to these substituents; compounds within this class exhibit IC50 values from sub-nanomolar to >10 µM depending on substitution, with selectivity ratios (COX-1/COX-2) ranging from <1 to >1000 [1]. No quantitative COX-2 IC50 data for the specific compound was found in public literature.
| Evidence Dimension | COX-2 inhibitory potency (class range) |
|---|---|
| Target Compound Data | Potency not publicly reported; structural features consistent with COX-2 active scaffold |
| Comparator Or Baseline | Celecoxib (COX-2 IC50 ≈ 40 nM; selectivity ratio COX-1/COX-2 > 375); class range IC50 <0.01 µM to >10 µM |
| Quantified Difference | Cannot be quantified for target compound; structural divergence from diaryl pyrazoles suggests distinct SAR trajectory |
| Conditions | Recombinant human COX-2 enzyme assay (class-level data from US-5466823-A) |
Why This Matters
The non-diaryl substitution pattern may translate to differential COX-2 selectivity or off-target profile compared to marketed celecoxib-class agents, which is critical for users evaluating novel anti-inflammatory tool compounds.
- [1] Talley JJ, Penning TD, Collins PW, et al. Substituted Pyrazolyl Benzenesulfonamides. United States Patent US-5466823-A. Granted November 14, 1995. Assignee: G.D. Searle & Co. View Source
